

Application Notes and Protocols: Flow Cytometry Analysis of Fibroblasts Treated with Ontunisertib

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Compound of Interest		
Compound Name:	Ontunisertib	
Cat. No.:	B15603992	Get Quote

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Introduction

Ontunisertib is an investigational small molecule inhibitor with a complex pharmacological profile. Depending on the context, it has been described as a selective inhibitor of Polo-like kinase 1 (PLK1) and as an inhibitor of the transforming growth factor-beta (TGF-β) receptor I kinase, ALK5.[1][2][3][4][5] Both pathways are critical in cell proliferation, differentiation, and survival. In the context of fibroblast biology, particularly in fibrotic diseases, the inhibition of the TGF-β/ALK5 pathway is of significant interest as TGF-β is a primary driver of fibrosis.[3][4][5][6] Ontunisertib's potential anti-fibrotic and anti-inflammatory effects are being explored in clinical trials for conditions such as Fibrostenosing Crohn's Disease.[3][4]

As a PLK1 inhibitor, **Ontunisertib** has been shown to induce G2/M phase cell cycle arrest and apoptosis in various cancer cell lines.[1][2][7][8] These effects are also relevant to the study of fibroblasts, particularly in contexts of excessive proliferation, such as in hypertrophic scarring or cancer-associated fibroblasts.

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of **Ontunisertib** on fibroblasts, focusing on its potential impact on cell cycle progression, apoptosis, and myofibroblast differentiation.



Key Applications

- Cell Cycle Analysis: To determine the effect of Ontunisertib on fibroblast proliferation and cell cycle distribution.
- Apoptosis Detection: To quantify the induction of programmed cell death in fibroblasts following Ontunisertib treatment.
- Myofibroblast Differentiation: To assess the inhibition of fibroblast-to-myofibroblast differentiation, a key process in fibrosis.

Data Presentation

Table 1: Effect of Ontunisertib on Cell Cycle Distribution

in Human Dermal Fibroblasts

Treatment Group	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Vehicle Control (DMSO)	65.2 ± 2.1	20.5 ± 1.5	14.3 ± 1.8
Ontunisertib (10 nM)	63.8 ± 2.5	15.1 ± 1.9	21.1 ± 2.3
Ontunisertib (50 nM)	58.1 ± 3.0	10.2 ± 1.7	31.7 ± 3.5
Ontunisertib (100 nM)	45.7 ± 3.8	8.5 ± 1.4	45.8 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis in Fibroblasts by Ontunisertib



Treatment Group	Live Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO)	95.8 ± 1.5	2.1 ± 0.5	2.1 ± 0.7
Ontunisertib (100 nM)	88.3 ± 2.2	7.5 ± 1.1	4.2 ± 0.9
Ontunisertib (500 nM)	75.1 ± 3.1	18.4 ± 2.5	6.5 ± 1.3
Ontunisertib (1 μM)	60.9 ± 4.5	29.6 ± 3.8	9.5 ± 2.0

Data are presented as mean \pm standard deviation from three independent experiments.

Table 3: Inhibition of Myofibroblast Differentiation by

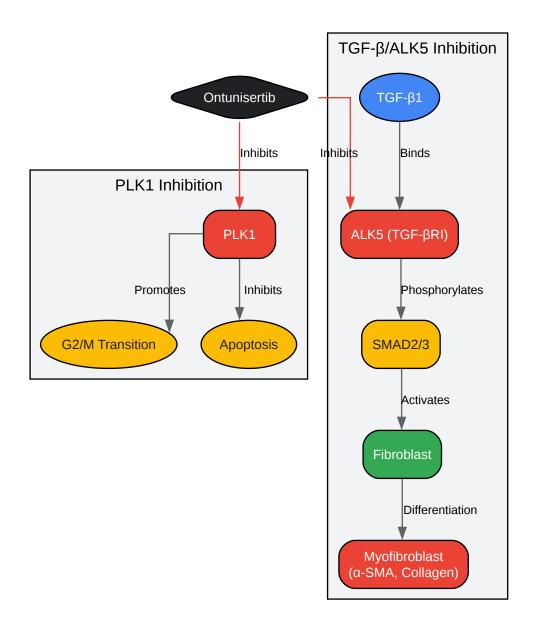
Ontunisertib

Treatment Group	α-SMA Positive Cells (%)
Untreated Control	3.2 ± 0.8
TGF-β1 (10 ng/mL) + Vehicle	85.4 ± 5.6
TGF-β1 (10 ng/mL) + Ontunisertib (50 nM)	42.1 ± 4.2
TGF-β1 (10 ng/mL) + Ontunisertib (200 nM)	15.8 ± 2.9

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways and Experimental Workflow

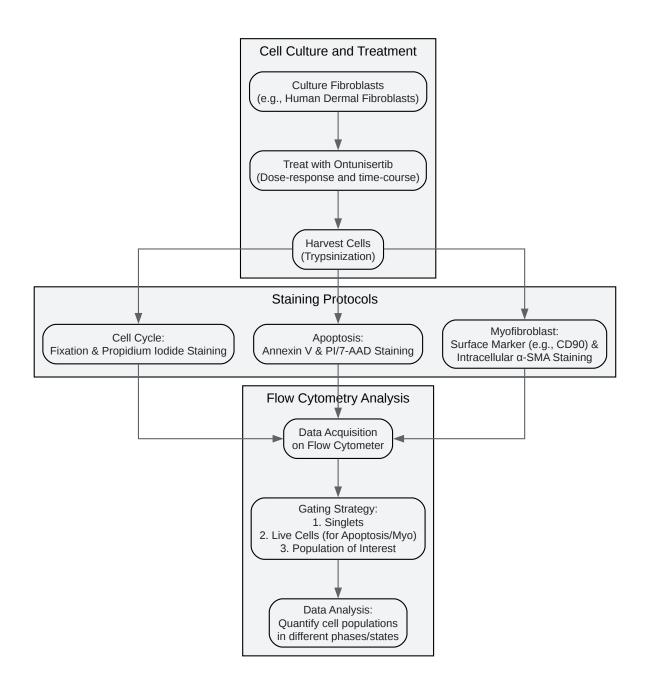




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Caption: **Ontunisertib**'s dual inhibitory action on PLK1 and TGF-β/ALK5 pathways.





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Caption: Experimental workflow for flow cytometry analysis of fibroblasts.



Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining

Objective: To assess the effect of Ontunisertib on the cell cycle distribution of fibroblasts.

Materials:

- Human dermal fibroblasts
- Complete fibroblast growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
- Ontunisertib
- DMSO (Vehicle control)
- Phosphate-Buffered Saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) Staining Solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Seeding: Seed fibroblasts in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
- Treatment: Once cells reach 50-60% confluency, treat them with varying concentrations of Ontunisertib or DMSO for 24-48 hours.
- Cell Harvest:
 - Aspirate the medium and wash cells with PBS.
 - Trypsinize the cells and collect them in a 15 mL conical tube.



- Centrifuge at 300 x g for 5 minutes.
- Fixation:
 - Discard the supernatant and resuspend the cell pellet in 500 μL of ice-cold PBS.
 - While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
 - Incubate at -20°C for at least 2 hours (or up to several weeks).
- Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes.
 - Discard the ethanol and wash the cell pellet with PBS.
 - Resuspend the pellet in 500 μL of PI staining solution.
 - Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry:
 - Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
 - Use a linear scale for forward scatter (FSC) and side scatter (SSC) to gate on single cells.
 - Use a logarithmic scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).
 - Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay Using Annexin V and 7-AAD Staining

Objective: To quantify the apoptotic and necrotic cell populations induced by **Ontunisertib**.

Materials:

Treated and control fibroblasts (from Protocol 1, step 2)



- Annexin V-FITC (or other fluorochrome)
- 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
- Annexin V Binding Buffer
- Flow cytometer

Procedure:

- Cell Harvest:
 - Collect both the adherent and floating cells to ensure all apoptotic cells are included.
 - Trypsinize the adherent cells and combine them with the supernatant from the culture plate.
 - Centrifuge at 300 x g for 5 minutes.
- Washing:
 - Discard the supernatant and wash the cells once with cold PBS.
 - Centrifuge and discard the supernatant.
- Staining:
 - Resuspend the cell pellet in 100 μL of Annexin V Binding Buffer.
 - Add 5 μL of Annexin V-FITC and 5 μL of 7-AAD (or PI).
 - Gently vortex and incubate in the dark at room temperature for 15 minutes.
 - Add 400 μL of Annexin V Binding Buffer to each tube.
- Flow Cytometry:
 - Analyze the samples immediately (within 1 hour) on a flow cytometer.



- Gate on the cell population based on FSC and SSC.
- Analyze the fluorescence signals for Annexin V (e.g., FITC channel) and 7-AAD/PI (e.g., PerCP or PE-Texas Red channel).
- Quantify the following populations:
 - Live cells: Annexin V-negative and 7-AAD/PI-negative.
 - Early apoptotic cells: Annexin V-positive and 7-AAD/PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD/PI-positive.

Protocol 3: Analysis of Myofibroblast Differentiation by α -SMA Staining

Objective: To measure the inhibitory effect of **Ontunisertib** on TGF- β 1-induced myofibroblast differentiation.

Materials:

- Fibroblasts
- Serum-free medium
- Recombinant Human TGF-β1
- Ontunisertib
- Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm)
- Anti-α-Smooth Muscle Actin (α-SMA) antibody (conjugated to a fluorochrome, e.g., Alexa Fluor 488)
- Isotype control antibody
- Flow cytometer



Procedure:

- Cell Culture and Treatment:
 - Seed fibroblasts and allow them to adhere.
 - Starve the cells in serum-free medium for 24 hours.
 - Pre-treat the cells with **Ontunisertib** or vehicle for 1 hour.
 - Stimulate the cells with 10 ng/mL of TGF-β1 (or leave unstimulated as a negative control) for 48-72 hours.
- Cell Harvest:
 - Harvest the cells by trypsinization as described previously.
- Fixation and Permeabilization:
 - Wash the cells with PBS.
 - Resuspend the cell pellet in Fixation/Permeabilization buffer and incubate at 4°C for 20 minutes.
 - Wash the cells twice with Perm/Wash buffer.
- Intracellular Staining:
 - Resuspend the permeabilized cells in Perm/Wash buffer containing the anti-α-SMA antibody or the corresponding isotype control.
 - Incubate at 4°C for 30 minutes in the dark.
 - Wash the cells twice with Perm/Wash buffer.
 - Resuspend the final cell pellet in FACS buffer (PBS with 1% BSA).
- Flow Cytometry:



- Acquire data on a flow cytometer.
- Gate on single cells based on FSC and SSC.
- \circ Compare the fluorescence intensity of the α -SMA stained samples to the isotype control to determine the percentage of α -SMA positive cells.

Conclusion

Flow cytometry is a powerful tool for dissecting the cellular effects of **Ontunisertib** on fibroblasts. The provided protocols offer a framework for quantifying the impact of this compound on key fibroblast functions, including proliferation, survival, and differentiation. These analyses are crucial for understanding its mechanism of action and for the development of **Ontunisertib** as a potential therapeutic for fibrotic diseases and other conditions involving aberrant fibroblast activity.

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